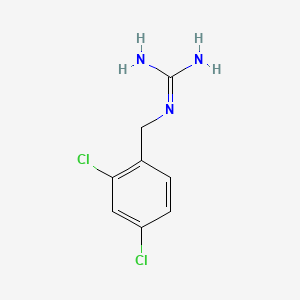
Guanidine, (2,4-dichlorobenzyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, (2,4-dichlorobenzyl)- is a chemical compound that features a guanidine group attached to a 2,4-dichlorobenzyl moiety Guanidine compounds are known for their strong basicity and ability to form stable salts with acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, (2,4-dichlorobenzyl)- typically involves the reaction of 2,4-dichlorobenzylamine with a guanidylating agent. One common method is the reaction of 2,4-dichlorobenzylamine with S-methylisothiourea under basic conditions to yield the desired guanidine compound . Another approach involves the use of carbodiimides as guanidylating agents, which react with 2,4-dichlorobenzylamine to form the guanidine derivative .
Industrial Production Methods
Industrial production of guanidine, (2,4-dichlorobenzyl)- often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Guanidine, (2,4-dichlorobenzyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding oxidized guanidine derivatives.
Reduction: Formation of reduced guanidine derivatives.
Substitution: Formation of substituted benzyl guanidine compounds.
Scientific Research Applications
Guanidine, (2,4-dichlorobenzyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of guanidine, (2,4-dichlorobenzyl)- involves its interaction with biological membranes and proteins. The compound can disrupt cell membranes by binding to phospholipids, leading to increased membrane permeability and cell lysis . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A simpler guanidine compound without the 2,4-dichlorobenzyl group.
Benzylguanidine: A guanidine compound with a benzyl group instead of the 2,4-dichlorobenzyl group.
2,4-Dichlorobenzylamine: The precursor amine used in the synthesis of guanidine, (2,4-dichlorobenzyl)-.
Uniqueness
This structural feature allows it to participate in a wider range of chemical reactions and increases its efficacy in biological applications compared to simpler guanidine compounds .
Properties
CAS No. |
3911-40-8 |
|---|---|
Molecular Formula |
C8H9Cl2N3 |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-2-1-5(7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |
InChI Key |
MIZQCZHCPNSFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















